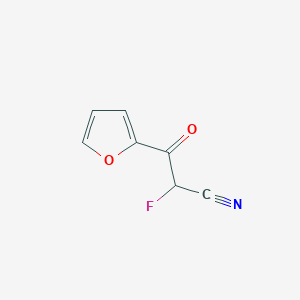
3-(4-Pentenyloxy)azetidin
Übersicht
Beschreibung
Synthesis Analysis
Azetidine synthesis can be achieved by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another approach involves an 8-step synthesis of azetidine aldehyde, which incorporates a strategy for ready access to 3-amino-2,3-dideoxysugars via regio- and stereoselective tandem hydroamination/glycosylation of glycal .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Wissenschaftliche Forschungsanwendungen
Synthese von funktionalisierten Azetidinen
Die Verbindung kann bei der Synthese von funktionalisierten Azetidinen durch die [2 + 2] Photocycloadditionsreaktion zwischen einem Imin und einer Alkenkomponente verwendet werden, die als Aza-Paternò-Büchi-Reaktion bekannt ist . Diese Reaktion ist eine der effizientesten Methoden zur Synthese von funktionalisierten Azetidinen .
Organische Synthese
3-(4-Pentenyloxy)azetidin kann in der organischen Synthese verwendet werden, insbesondere bei der Synthese von viergliedrigen carbocyclischen und heterocyclischen organischen Verbindungen . Die [2 + 2] Photocycloadditionsreaktion ist ein starkes Werkzeug für die Herstellung dieser Verbindungen .
Synthese komplexer Naturstoffe
Diese Verbindung kann bei der Synthese komplexer Naturstoffe verwendet werden . Es gibt zahlreiche Beispiele in der Literatur, in denen [2 + 2] Photocycloadditionsreaktionen zur Synthese dieser Produkte verwendet wurden .
Entwicklung pharmazeutisch relevanter Gerüste
Studien haben gezeigt, dass die Einarbeitung von Azetidinen in pharmazeutisch relevante Gerüste zu verbesserten pharmakokinetischen Eigenschaften sowie zu einer verbesserten metabolischen Stabilität führen kann . Daher kann this compound bei der Entwicklung dieser Gerüste verwendet werden .
5. Erfindung neuer [2+2] Cycloadditionsreaktionen Eine der wichtigsten Entwicklungen in den letzten Jahren ist die Erfindung neuer [2+2] Cycloadditionsreaktionen zur Azetidinsynthese . This compound kann in diesen Reaktionen eine entscheidende Rolle spielen .
Anwendungen in der Polymersynthese
Jüngste Beispiele haben die Verwendung von Azetidinen in der Polymersynthese gezeigt . Daher kann this compound möglicherweise bei der Synthese von Polymeren verwendet werden .
Wirkmechanismus
Target of Action
Azetidines, a class of compounds to which 3-(4-pentenyloxy)azetidine belongs, have been found to inhibit the growth of mycobacterium tuberculosis by interfering with cell envelope biogenesis .
Mode of Action
Azetidines have been shown to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis . This suggests that 3-(4-Pentenyloxy)azetidine may interact with its targets in a similar manner, leading to changes in the cell envelope structure and function.
Biochemical Pathways
Given the mode of action of azetidines, it is likely that the compound affects the mycolic acid biosynthesis pathway . Mycolic acids are essential components of the mycobacterial cell wall, and their disruption can lead to downstream effects such as impaired cell growth and viability .
Pharmacokinetics
Azetidines have been shown to have relevant and acceptable toxicological and pharmacokinetic profiles, suggesting potential for development as chemotherapies .
Result of Action
Based on the known effects of azetidines, it is likely that the compound leads to disruption of the mycobacterial cell envelope, resulting in impaired cell growth and viability .
Safety and Hazards
The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(4-Pentenyloxy)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 3-(4-Pentenyloxy)azetidine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, altering their structure and function .
Cellular Effects
The effects of 3-(4-Pentenyloxy)azetidine on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In normal cells, 3-(4-Pentenyloxy)azetidine can modulate cell proliferation and differentiation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3-(4-Pentenyloxy)azetidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, 3-(4-Pentenyloxy)azetidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context .
Temporal Effects in Laboratory Settings
The effects of 3-(4-Pentenyloxy)azetidine can change over time in laboratory settings. This compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to 3-(4-Pentenyloxy)azetidine can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage. These findings underscore the importance of considering the temporal aspects of this compound’s effects in experimental designs .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Pentenyloxy)azetidine vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, 3-(4-Pentenyloxy)azetidine can induce toxic effects, such as liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been noted, where a small increase in dosage can lead to disproportionately large changes in biological responses .
Metabolic Pathways
3-(4-Pentenyloxy)azetidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-(4-Pentenyloxy)azetidine, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3-(4-Pentenyloxy)azetidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, 3-(4-Pentenyloxy)azetidine can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
3-(4-Pentenyloxy)azetidine exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-pent-4-enoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELKRQMWCAPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


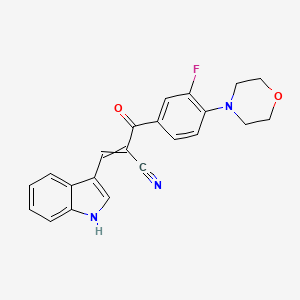
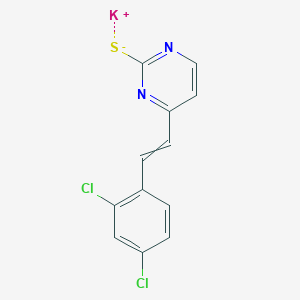

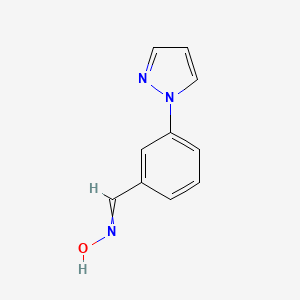




![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)
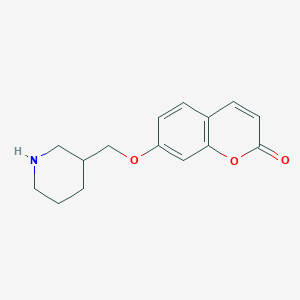
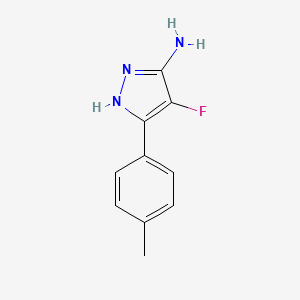

![3-Fluoro-4-[(1-methylsulfanyl-2-nitroethenyl)amino]phenol](/img/structure/B1394609.png)
